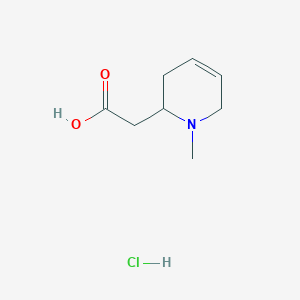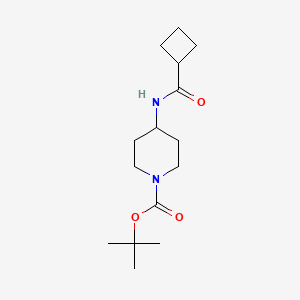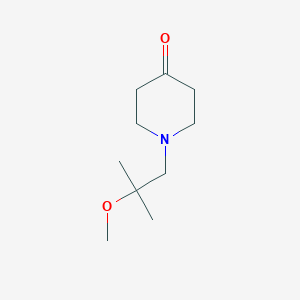![molecular formula C22H21ClN4O5S2 B2807081 1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE CAS No. 370561-43-6](/img/structure/B2807081.png)
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl, sulfonyl, prolyl, dimethyl, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole core, followed by the introduction of the various substituents through a series of reactions. Common methods include:
Formation of the Pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Sulfonyl Groups: This can be achieved through sulfonylation reactions using chlorophenyl sulfonyl chloride in the presence of a base.
Attachment of the Prolyl Group: This step may involve the use of proline derivatives and coupling agents to facilitate the formation of the desired bond.
Addition of the Dimethyl and Nitrophenyl Groups: These groups can be introduced through alkylation and thiolation reactions, respectively, using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl positions, using nucleophiles such as amines or thiols.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to the active sites of enzymes, blocking their activity and affecting metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction and cellular responses.
Inducing Apoptosis: In cancer research, it may promote programmed cell death in tumor cells through the activation of apoptotic pathways.
The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE can be compared with other similar compounds, such as:
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-aminophenyl)thio]-1H-pyrazole: This compound differs by having an amino group instead of a nitro group, which may alter its reactivity and biological activity.
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5S2/c1-14-21(33-18-9-7-17(8-10-18)27(29)30)15(2)26(24-14)22(28)20-4-3-13-25(20)34(31,32)19-11-5-16(23)6-12-19/h5-12,20H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDGVJPPNFWABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/new.no-structure.jpg)
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)

![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)

![2,5-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807007.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)



![1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2807015.png)
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine](/img/structure/B2807017.png)

![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
